molecular formula C10H7Br2NO4 B13663472 Methyl 4-(2,2-Dibromovinyl)-3-nitrobenzoate

Methyl 4-(2,2-Dibromovinyl)-3-nitrobenzoate

Cat. No.: B13663472
M. Wt: 364.97 g/mol
InChI Key: KGKANNYZKZVJNQ-UHFFFAOYSA-N
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Description

Methyl 4-(2,2-Dibromovinyl)-3-nitrobenzoate is an organic compound with the molecular formula C10H8Br2NO4 It is characterized by the presence of a dibromovinyl group attached to a nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,2-Dibromovinyl)-3-nitrobenzoate typically involves the reaction of 4-nitrobenzoic acid with bromine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane and the application of heat to facilitate the bromination process. The resulting product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,2-Dibromovinyl)-3-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The dibromovinyl group can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

Major Products

    Substitution: Products with various nucleophiles replacing the bromine atoms.

    Reduction: Methyl 4-(2,2-Dibromovinyl)-3-aminobenzoate.

    Oxidation: Epoxides or other oxidized derivatives of the vinyl group.

Scientific Research Applications

Methyl 4-(2,2-Dibromovinyl)-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(2,2-Dibromovinyl)-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dibromovinyl group can also participate in covalent bonding with nucleophilic sites in biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2,2-Dibromovinyl)benzoate
  • Methyl 4-(2,2-Dichlorovinyl)-3-nitrobenzoate
  • Methyl 4-(2,2-Dibromovinyl)-3-aminobenzoate

Uniqueness

Methyl 4-(2,2-Dibromovinyl)-3-nitrobenzoate is unique due to the presence of both a dibromovinyl group and a nitro group on the benzoate moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H7Br2NO4

Molecular Weight

364.97 g/mol

IUPAC Name

methyl 4-(2,2-dibromoethenyl)-3-nitrobenzoate

InChI

InChI=1S/C10H7Br2NO4/c1-17-10(14)7-3-2-6(5-9(11)12)8(4-7)13(15)16/h2-5H,1H3

InChI Key

KGKANNYZKZVJNQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C=C(Br)Br)[N+](=O)[O-]

Origin of Product

United States

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